ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole-5-carbaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or tetrahydrofuran (THF) at a temperature range of 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Propyl-1H-pyrazole-5-carbaldehyde
- Ethyl-1H-pyrazole-5-amine
- 1-Methyl-1H-pyrazole-5-amine
Uniqueness
Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Pyrazole Derivatives
Pyrazole derivatives are known for their wide-ranging biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific compound under discussion, this compound, exhibits unique properties due to its structural characteristics, which include a central amine group linked to pyrazole rings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Pyrazole derivatives often inhibit enzymes involved in inflammatory pathways. For instance, they may act as inhibitors of cyclooxygenases (COX), which play a crucial role in the synthesis of prostaglandins that mediate inflammation .
- Receptor Modulation : The compound may also interact with receptors involved in cell growth and proliferation. Research indicates that certain pyrazole derivatives can act as antagonists at androgen receptors, showing potential in treating conditions like prostate cancer .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of various pyrazole derivatives, including the one . For example:
Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
7b | Staphylococcus aureus | 0.22 - 0.25 µg/mL |
7b | Staphylococcus epidermidis | - |
These findings suggest that this compound may possess significant antimicrobial properties, warranting further exploration in clinical settings .
Anticancer Activity
Numerous studies have explored the anticancer potential of pyrazole derivatives. For instance:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
3 | MCF-7 | 0.08 |
4 | A549 | 26 |
5 | HepG2 | 49.85 |
These compounds have shown promising cytotoxic effects against various cancer cell lines, indicating that this compound could be a candidate for further anticancer drug development .
Case Studies
- Prostate Cancer Treatment : A study highlighted the effectiveness of pyrazole derivatives as androgen receptor antagonists, demonstrating their ability to inhibit the proliferation of prostatic cancer cell lines significantly . This suggests that this compound could potentially be developed as a therapeutic agent for prostate cancer.
- Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory properties of pyrazole compounds, showing their ability to reduce inflammation markers in vitro. This could position this compound as a valuable anti-inflammatory agent .
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[(2-propylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H17N3/c1-3-7-12-9(5-6-11-12)8-10-4-2/h5-6,10H,3-4,7-8H2,1-2H3 |
InChI Key |
JOYIRCMNHCBENN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC |
Origin of Product |
United States |
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